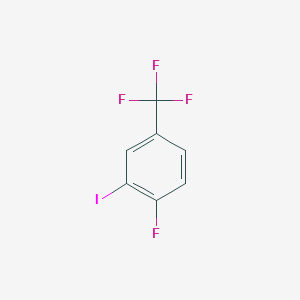

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEWQVPSCXXERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673780 | |

| Record name | 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110192-48-8 | |

| Record name | 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional substitution pattern, featuring a fluorine atom, an iodine atom, and a trifluoromethyl group on a benzene ring, imparts a distinct combination of steric and electronic properties. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The presence of both fluorine and iodine atoms provides versatile handles for further chemical modifications, particularly in cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules.[3] This guide provides an in-depth overview of the physical properties, safety and handling, synthetic considerations, and potential applications of this compound.

Physicochemical Properties

Detailed experimental data for this compound (CAS No. 110192-48-8) is not extensively reported in the literature. However, key identifiers and some physical properties have been documented by various chemical suppliers. For a more comprehensive understanding, a comparison with the closely related and better-characterized isomer, 1-iodo-4-(trifluoromethyl)benzene (CAS No. 455-13-0), is provided. It is crucial to note that the properties of isomers can differ, and the data for the related compound should be considered as an estimation.

Table 1: Physicochemical Properties of this compound and a Related Isomer.

| Property | This compound | 1-iodo-4-(trifluoromethyl)benzene (Isomer for Comparison) |

| CAS Number | 110192-48-8[4][5][6] | 455-13-0[3][7][8] |

| Molecular Formula | C₇H₃F₄I[6][9] | C₇H₄F₃I[8] |

| Molecular Weight | 290.00 g/mol [5][6][10] | 272.01 g/mol [8] |

| Appearance | Liquid | Light brown liquid[3] |

| Boiling Point | No data available | ~185-186 °C at 745 mmHg[3] |

| Melting Point | No data available | -8.33 °C[3] |

| Density | No data available | ~1.851 g/mL at 25 °C[3] |

| Purity | Typically ≥95% | Typically >98.0%[3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and iodine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit two signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance. The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

Storage and Handling Protocol

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Caption: Recommended storage and handling workflow for this compound.

Synthetic Considerations

A plausible synthetic route to this compound involves the direct iodination of 1-fluoro-4-(trifluoromethyl)benzene. This electrophilic aromatic substitution would likely be directed to the position ortho to the activating fluorine group and meta to the deactivating trifluoromethyl group.

A general procedure for such a transformation is outlined below. Please note, this is a generalized protocol and may require optimization for this specific substrate.

Experimental Protocol: Electrophilic Iodination

-

Reaction Setup: To a solution of 1-fluoro-4-(trifluoromethyl)benzene in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or periodic acid).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.

-

Extraction: The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the desired this compound.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in this compound are highly valuable in the design of new therapeutic agents.

-

Trifluoromethyl Group: The -CF₃ group is a lipophilic electron-withdrawing group that can significantly enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism.[2] It can also improve a compound's binding affinity to its biological target through favorable electrostatic and hydrophobic interactions.[1]

-

Fluorine Atom: The introduction of a fluorine atom can modulate the pKa of nearby functional groups, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[11] It can also form favorable interactions with biological targets and improve metabolic stability.

-

Iodine Atom: The iodine substituent serves as a versatile synthetic handle for introducing further molecular complexity. It is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3] This is particularly useful in the late-stage functionalization of drug candidates.

The combination of these three functional groups makes this compound a highly attractive building block for the synthesis of novel pharmaceuticals and agrochemicals.[3][12]

Conclusion

This compound is a specialized chemical intermediate with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. While a comprehensive dataset of its physical properties is not yet publicly available, its structural features and the known reactivity of its functional groups suggest its utility as a versatile building block. Adherence to strict safety and handling protocols is essential when working with this compound. Further research into its properties and applications is warranted to fully explore its potential.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 110192-48-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 110192-48-8|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aobchem.com [aobchem.com]

- 10. scbt.com [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry and materials science. We will delve into its unique structural attributes, physicochemical properties, and established synthesis protocols. The core of this guide focuses on the compound's reactivity, particularly in transition metal-catalyzed cross-coupling reactions, and its strategic application in the development of novel pharmaceuticals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Aryl Halides

The incorporation of fluorine and trifluoromethyl (-CF3) groups into aromatic frameworks is a cornerstone of modern drug design.[1][2][3] Fluorine, the most electronegative element, imparts unique properties such as enhanced metabolic stability, increased binding affinity, and modulated bioavailability.[1][2] The trifluoromethyl group, a strong electron-withdrawing moiety, further influences the electronic characteristics and lipophilicity of a molecule.[1][3]

This compound combines these desirable features with a highly versatile iodine substituent. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoarenes excellent substrates for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This trifecta of functional groups—fluoro, iodo, and trifluoromethyl—positions this compound as a highly valuable and versatile intermediate for the synthesis of complex molecular architectures.[1][4]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a reagent is critical for its effective use. The physical and spectroscopic data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 110192-48-8 | [1] |

| Molecular Formula | C₇H₃F₄I | [5] |

| Molecular Weight | 290.00 g/mol | [1][5] |

| Appearance | Not explicitly stated, but related compounds are light brown liquids. | [6] |

| Boiling Point | Not explicitly stated for this isomer. A related isomer, 1-chloro-2-iodo-4-(trifluoromethyl)benzene, has a boiling point of 58-60 °C at 0.7 hPa. | [7] |

| Density | Not explicitly stated. The related compound 1-iodo-4-(trifluoromethyl)benzene has a density of approximately 1.851 g/mL. | [6] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by both the fluorine and iodine atoms. The electron-withdrawing nature of the trifluoromethyl group will deshield the aromatic protons.

-

¹⁹F NMR: The fluorine NMR will be critical for characterization. It should display a singlet for the trifluoromethyl group and another signal for the fluorine atom attached to the ring, with coupling to adjacent protons. For example, the ¹⁹F NMR of 4-(Trifluoromethyl)benzyl methanesulfonate shows a singlet at -62.8 ppm for the CF₃ group.[9]

-

¹³C NMR: The carbon spectrum will show distinct signals for the ipso-carbons attached to iodine, fluorine, and the trifluoromethyl group, in addition to the other aromatic carbons.

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M+) at m/z 290, along with fragmentation patterns corresponding to the loss of iodine, fluorine, or trifluoromethyl groups.

Synthesis and Purification

A plausible and efficient laboratory-scale synthesis of this compound involves the direct iodination of a readily available precursor, 4-fluorobenzotrifluoride.

Rationale for Synthetic Route

The choice of 4-fluorobenzotrifluoride as the starting material is strategic. The trifluoromethyl group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). Conversely, the fluorine atom is a deactivating group but an ortho, para-director.[1] In this case, the directing effects of the two substituents are synergistic, favoring iodination at the position ortho to the fluorine and meta to the trifluoromethyl group.

Experimental Protocol: Electrophilic Iodination

This protocol is a representative method for the direct iodination of activated or moderately deactivated aromatic rings.

Materials:

-

4-Fluorobenzotrifluoride

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzotrifluoride in glacial acetic acid.

-

Add iodine (I₂) and the oxidizing agent (e.g., periodic acid) to the solution.

-

Carefully add concentrated sulfuric acid dropwise while stirring.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and DCM.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield this compound.

Workflow Visualization

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions, making it a valuable building block for introducing the 4-fluoro-3-(trifluoromethyl)phenyl moiety into target molecules.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition to low-valent palladium complexes, initiating the catalytic cycle for several key C-C and C-heteroatom bond-forming reactions.[1][11]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. This is one of the most widely used methods for constructing biaryl structures.[1][4]

-

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C-C triple bond.[1][4]

-

Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to substituted alkenes.[1]

-

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst and a suitable base.[1]

Rationale for Use in Drug Development

The 4-fluoro-3-(trifluoromethyl)phenyl scaffold is frequently encountered in pharmacologically active compounds.[12] The trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation, while the fluorine atom can improve binding affinity through favorable electrostatic interactions.[2][3] This building block allows for the late-stage functionalization of drug candidates, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Representative Reaction Workflow: Suzuki-Miyaura Coupling

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction mechanism.

Safety and Handling

This compound and related compounds are classified as hazardous chemicals.[13][14][15][16][17][18] Proper safety precautions are mandatory.

-

Hazards: Causes skin and serious eye irritation.[13][15][17] May cause respiratory irritation.[13][15][16][17] Harmful if swallowed.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13][14][16] Handle only in a well-ventilated area or under a chemical fume hood.[13][14][19]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][14][19] Store away from strong oxidizing agents and sources of ignition.[13][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][14][19]

Conclusion

This compound is a powerful and versatile chemical intermediate. Its unique substitution pattern provides a gateway to a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development. The strategic combination of a reactive iodine handle with the pharmacologically relevant fluoro and trifluoromethyl groups ensures its continued importance as a high-value building block in modern organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. Benzene,1-chloro-2-iodo-4-(trifluoromethyl)- MSDS CasNo.672-57-1 [lookchem.com]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. 1-Fluoro-4-iodobenzene(352-34-1) 1H NMR spectrum [chemicalbook.com]

- 11. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 1-Iodo-4-(trifluoromethyl)benzene, 97%, Thermo Scientific 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 17. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 1-Chloro-2-iodo-4-(trifluoromethyl)benzene | C7H3ClF3I | CID 69596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide on the Synthesis of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

This guide provides an in-depth exploration of a reliable and efficient synthesis pathway for 1-fluoro-2-iodo-4-(trifluoromethyl)benzene, a key building block in the development of pharmaceuticals and advanced materials. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodology, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of Fluorinated Aryl Iodides

Polyfunctionalized aromatic compounds, particularly those incorporating fluorine and iodine moieties, are of paramount importance in modern organic synthesis. The trifluoromethyl group (-CF3) is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The iodine atom, on the other hand, serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.[1]

This compound, with its unique arrangement of these three functional groups, is a valuable intermediate for introducing a trifluoromethyl- and fluoro-substituted phenyl ring into target molecules. Its applications span from the synthesis of agrochemicals to the development of novel pharmaceuticals and high-performance polymers.[1][2]

Strategic Approach: Retrosynthesis and Pathway Selection

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic strategies. One might consider the direct electrophilic iodination of 1-fluoro-4-(trifluoromethyl)benzene. However, this approach often suffers from poor regioselectivity, leading to a mixture of isomers that are challenging to separate.

A more robust and regioselective strategy is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a wide array of functionalities via a diazonium salt intermediate.[3] This pathway offers precise control over the position of the incoming iodide. The logical precursor for this transformation is 2-amino-5-fluorobenzotrifluoride.

The chosen synthetic pathway, therefore, involves a two-step, one-pot procedure:

-

Diazotization: The conversion of the primary aromatic amine, 2-amino-5-fluorobenzotrifluoride, into a diazonium salt using a nitrosating agent (e.g., sodium nitrite) in an acidic medium.

-

Iodination: The subsequent displacement of the diazonium group with iodide, typically from a source like potassium iodide.

This method is widely recognized for its reliability and scalability, making it suitable for both laboratory-scale synthesis and industrial production.[3][4]

The Synthesis Pathway: A Mechanistic Overview

The overall transformation from 2-amino-5-fluorobenzotrifluoride to this compound is depicted below.

Caption: Synthesis workflow for this compound.

Step 1: Diazotization

The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, typically sulfuric or hydrochloric acid. The temperature must be strictly controlled between 0 and 5 °C to prevent the premature decomposition of the unstable diazonium salt. The electrophilic nitrosonium ion (NO⁺) generated from nitrous acid is then attacked by the nucleophilic amino group of the starting material, leading to the formation of the diazonium salt after a series of proton transfers and the elimination of water.

Step 2: Iodination

Following the complete formation of the diazonium salt, an aqueous solution of potassium iodide is introduced. The iodide ion acts as a nucleophile, attacking the diazonium salt and displacing the dinitrogen molecule, which is an excellent leaving group. This step often requires gentle heating to proceed at a reasonable rate. In some variations of the Sandmeyer reaction, a copper catalyst can be employed to facilitate this process, though for iodination, it is often not strictly necessary.[4] The one-pot nature of this procedure, where the diazonium salt is generated and immediately reacted, minimizes the handling of the potentially explosive intermediate.[4]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |

| 2-Amino-5-fluorobenzotrifluoride | 393-39-5 | 179.11 g/mol | 1.0 |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 g/mol | ~3.0 |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 1.1 |

| Potassium Iodide (KI) | 7681-11-0 | 166.00 g/mol | 1.2 |

| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 g/mol | As needed |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | For extraction |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | For washing |

| Brine | N/A | N/A | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | For drying |

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-fluorobenzotrifluoride (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (~3.0 eq) while maintaining the internal temperature below 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, continue stirring at 0-5 °C for an additional hour.

-

Iodination: Prepare a solution of potassium iodide (1.2 eq) in water. Add this solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition of the potassium iodide solution is complete, slowly warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the gas evolution ceases.[4]

-

Work-up: Cool the reaction mixture to room temperature. If a dark color persists due to excess iodine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear liquid.

Data Presentation and Characterization

| Parameter | Expected Value |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₇H₃F₄I |

| Molecular Weight | 290.00 g/mol [5] |

| Yield | 75-85% (typical) |

| Purity (by GC) | >98% |

| Boiling Point | Expected to be in the range of 180-200 °C (literature values for similar compounds suggest this range) |

| ¹H NMR (CDCl₃) | Expect aromatic protons in the range of δ 7.0-8.0 ppm |

| ¹⁹F NMR (CDCl₃) | Expect two signals, one for the Ar-F and one for the -CF₃ |

Safety and Hazard Considerations

-

Sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

The diazotization reaction can be exothermic and the diazonium salt intermediate is potentially unstable, especially when dry. Strict temperature control is crucial.

-

The reaction should be performed in a well-ventilated fume hood.

-

The final product is expected to be an irritant to the skin, eyes, and respiratory system, similar to related compounds.[6][7][8]

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 2-amino-5-fluorobenzotrifluoride is a highly efficient and regioselective method. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers, scientists, and drug development professionals to reliably produce this valuable chemical intermediate. The principles outlined herein are fundamental to the synthesis of a wide range of substituted aromatic compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Iodo-4-(trifluoromethyl)benzene, 97%, Thermo Scientific 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Structural and Spectroscopic Nuances of a Versatile Building Block

An In-depth Technical Guide to the Spectral Analysis of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its chemical architecture, featuring three distinct and influential substituents—a fluorine atom, an iodine atom, and a trifluoromethyl group—imparts a unique combination of steric and electronic properties. The fluorine and trifluoromethyl groups are known to enhance metabolic stability and bioavailability in drug candidates, while the polarizable carbon-iodine bond serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular frameworks.[1]

Given its utility as a key intermediate, the unambiguous structural confirmation and purity assessment of this compound are paramount. This technical guide provides a comprehensive analysis of its characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret these spectra, understand the underlying principles, and apply standardized protocols for reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Perspective

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By probing the ¹H, ¹³C, and ¹⁹F nuclei, we can map the complete connectivity and electronic environment of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the disposition of the three protons on the aromatic ring. The strong electron-withdrawing nature of the substituents shifts these signals significantly downfield. The splitting patterns are complex due to both homonuclear (H-H) and heteronuclear (H-F) couplings.

-

Expected Spectral Features:

-

H-3: This proton is expected to appear as a doublet of doublets, split by H-5 (meta-coupling, J ≈ 2-3 Hz) and the fluorine at C-1 (meta-coupling, J ≈ 4-6 Hz).

-

H-5: This proton should exhibit the most complex pattern, appearing as a doublet of doublets of doublets. It is coupled to H-6 (ortho-coupling, J ≈ 8-9 Hz), H-3 (meta-coupling, J ≈ 2-3 Hz), and the fluorine at C-1 (para-coupling, J ≈ 1-2 Hz).

-

H-6: This proton is anticipated to be a doublet of doublets, split by H-5 (ortho-coupling, J ≈ 8-9 Hz) and the fluorine at C-1 (ortho-coupling, J ≈ 9-10 Hz).

-

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-6 | ~7.9 – 8.1 | dd | ³JH5-H6 ≈ 8.5 Hz, ³JF1-H6 ≈ 9.5 Hz |

| H-5 | ~7.6 – 7.8 | ddd | ³JH5-H6 ≈ 8.5 Hz, ⁴JH3-H5 ≈ 2.5 Hz, ⁵JF1-H5 ≈ 1.5 Hz |

| H-3 | ~7.4 – 7.6 | dd | ⁴JF1-H3 ≈ 5.0 Hz, ⁴JH3-H5 ≈ 2.5 Hz |

Note: Predicted values are based on established substituent effects and data from analogous compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts and splitting patterns are heavily influenced by the attached substituents.

-

Expected Spectral Features:

-

Aromatic Carbons: The carbon directly bonded to fluorine (C-1) will appear as a large doublet due to one-bond C-F coupling (¹JC-F > 240 Hz). Other aromatic carbons will show smaller couplings to both the C-1 fluorine and the CF₃ group. The carbon attached to the iodine (C-2) will be shifted upfield relative to a C-H carbon but will be broad. The carbon bearing the CF₃ group (C-4) will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (CF₃): This signal will be a prominent quartet due to the one-bond coupling to the three fluorine atoms (¹JC-F ≈ 270-275 Hz).[2]

-

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | ~160 – 164 | d | ¹JC-F ≈ 250 Hz |

| C-2 | ~90 – 95 | m | |

| C-3 | ~118 – 122 | d | ³JC-F ≈ 4 Hz |

| C-4 | ~130 – 135 | q | ²JC-F ≈ 33-35 Hz |

| C-5 | ~128 – 132 | m | |

| C-6 | ~138 – 142 | d | ²JC-F ≈ 20 Hz |

| CF₃ | ~122 – 125 | q | ¹JC-F ≈ 272 Hz |

Note: Predicted values are based on established substituent effects and data from analogous compounds.[1]

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides clear signals for the two distinct fluorine environments in the molecule.[3][4]

-

Expected Spectral Features:

-

CF₃ Group: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift typically appears in the range of -62 to -64 ppm relative to CFCl₃.[5][6]

-

Aromatic Fluorine (C-1): This single fluorine will appear as a complex multiplet due to couplings to the ortho-proton (H-6), meta-proton (H-3), and para-proton (H-5). Its chemical shift is expected in the range of -105 to -115 ppm.[7]

-

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic C-F | ~ -110 | m |

| -CF₃ | ~ -63 | s |

Note: Chemical shifts are referenced to CFCl₃.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the sample is free of particulate matter.

-

Solvent Choice: Chloroform-d (CDCl₃) is a standard choice for its good solubilizing power and relatively clean spectral window.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum. Use an appropriate spectral width to cover the expected chemical shift range (~-50 to -120 ppm).

-

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard.

Diagram: Key NMR Coupling Interactions

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling network.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

-

Expected Spectral Features:

-

C-F Vibrations: The spectrum will be dominated by very strong absorption bands associated with the C-F bonds. The trifluoromethyl group gives rise to intense, characteristic symmetric and asymmetric stretching vibrations between 1100 and 1350 cm⁻¹. The aromatic C-F stretch will also be a strong band, typically around 1200-1250 cm⁻¹.

-

Aromatic Ring Vibrations: Aromatic C=C stretching vibrations will appear as a series of absorptions in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands just above 3000 cm⁻¹.

-

C-I Vibration: The C-I stretching frequency is very low (typically 500-600 cm⁻¹) and may fall outside the standard measurement range of some instruments or be difficult to assign definitively in the fingerprint region.

-

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3050 – 3100 | Weak | Aromatic C-H Stretch |

| 1580 – 1610 | Medium | Aromatic C=C Ring Stretch |

| 1450 – 1500 | Medium | Aromatic C=C Ring Stretch |

| 1250 – 1350 | Strong | Asymmetric CF₃ Stretch |

| 1100 – 1200 | Strong | Symmetric CF₃ Stretch & Aromatic C-F Stretch |

| 800 – 900 | Medium | Aromatic C-H Out-of-Plane Bending |

Note: Values are typical ranges for the assigned functional groups.

Experimental Protocol: FTIR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for liquid samples, requiring minimal preparation.[8][9]

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.[10] Run a background scan with the clean, empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[10]

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[10]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

Diagram: FTIR Analysis Workflow

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization. For this molecule, with a formula of C₇H₃F₄I, the exact mass is 289.9229 Da.

-

Expected Spectral Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 290. Since iodine (¹²⁷I) and fluorine (¹⁹F) are monoisotopic, the isotopic pattern will be primarily determined by the natural abundance of ¹³C.

-

Key Fragments: The C-I bond is the weakest in the molecule and is expected to cleave readily. The fragmentation pattern will likely be dominated by the loss of the iodine atom.

-

[M - I]⁺: Loss of the iodine radical (127 Da) will produce a major fragment ion at m/z 163 (C₇H₃F₄⁺).

-

[M - CF₃]⁺: Loss of the trifluoromethyl radical (69 Da) would lead to a fragment at m/z 221 (C₆H₃FI⁺).

-

[C₇H₄F₃]⁺: A fragment corresponding to the trifluoromethylbenzene cation at m/z 145 is also plausible, arising from the loss of both I and F.[11][12]

-

-

Table 5: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 290 | [C₇H₃F₄I]⁺˙ | Molecular Ion (M⁺˙) |

| 163 | [C₇H₃F₄]⁺ | Loss of Iodine radical (I˙) |

| 145 | [C₇H₄F₃]⁺ | Likely from a related fragmentation pathway |

Note: Fragmentation is predicted based on bond strengths and established patterns for similar halogenated aromatics.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and temperature program to separate the analyte from any impurities or solvent.

-

MS Analysis: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV for EI). The mass analyzer scans a range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Diagram: Primary EI-MS Fragmentation Pathway

Caption: Dominant fragmentation pathway via loss of an iodine radical.

Conclusion

The comprehensive spectral analysis of this compound provides a unique fingerprint for its positive identification and quality control. Key diagnostic features include the complex, downfield multiplets in the ¹H NMR spectrum, the two distinct signals in the ¹⁹F NMR spectrum at approximately -63 ppm (CF₃) and -110 ppm (Ar-F), the intense C-F stretching bands in the IR spectrum between 1100-1350 cm⁻¹, and a prominent molecular ion at m/z 290 with a major fragment at m/z 163 in the mass spectrum. This guide provides the foundational knowledge and protocols for researchers to confidently characterize this important chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. rsc.org [rsc.org]

- 6. colorado.edu [colorado.edu]

- 7. azom.com [azom.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzene, 1-iodo-2-(trifluoromethyl)- | C7H4F3I | CID 67957 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene, a halogenated aromatic compound, presents a unique substitution pattern that makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The interplay of its functional groups—a fluorine atom, an iodine atom, and a trifluoromethyl group—on the benzene ring dictates its reactivity, lipophilicity, and, critically, its solubility. An understanding of its solubility profile is paramount for its effective use in chemical reactions, formulation development, and biological assays.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative solubility data for this specific molecule, this guide synthesizes information from analogous compounds and foundational chemical principles to predict its solubility in various solvent classes. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine its solubility in their own laboratory settings, ensuring a self-validating system for data generation.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties. For this compound, the key determinants are its molecular structure and the electronic effects of its substituents.

| Property | Value / Description | Source |

| CAS Number | 110192-48-8 | [2] |

| Molecular Formula | C₇H₃F₄I | [3] |

| Molecular Weight | 290.00 g/mol | [3] |

| Predicted XLogP3 | ~3.6-4.0 (Estimated based on analogs) | [4] |

| Appearance | Likely a liquid or low-melting solid | N/A |

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule.[2] The iodine and fluorine atoms also contribute to the compound's nonpolar character. The high estimated octanol-water partition coefficient (XLogP3) suggests a strong preference for nonpolar environments over aqueous media.

Predicted Solubility Profile

Based on the "like dissolves like" principle and data from structurally similar compounds, the following solubility profile for this compound can be predicted:

-

Aqueous Solubility: Expected to be very low to practically insoluble . The hydrophobic nature of the benzene ring, compounded by the lipophilic trifluoromethyl group and the large iodine atom, severely limits its interaction with polar water molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): Predicted to have good to excellent solubility . These solvents can interact with the molecule through dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bonding network.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted to have moderate solubility . While these solvents are polar, their hydrogen-bonding capabilities are less favorable for solvating the nonpolar regions of the target molecule compared to other organic solutes.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Predicted to have excellent solubility . The nonpolar nature of these solvents aligns well with the hydrophobic characteristics of this compound.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of specific quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocol describes a reliable method for this determination.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Materials and Equipment:

-

This compound

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC).

-

-

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

-

Accurately add a known volume of the solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vial at high speed to pellet the excess undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using an appropriate analytical method (e.g., HPLC, GC).

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

-

Factors Influencing Solubility

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Purity: The presence of impurities, including water, in the solvent can significantly alter the measured solubility. Always use high-purity, anhydrous solvents where appropriate.

-

pH (for aqueous solutions): As a neutral aromatic compound, the aqueous solubility of this compound is not expected to be significantly influenced by pH.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, data from analogous compounds such as 1-iodo-4-(trifluoromethyl)benzene suggest that it should be handled with care.[4] It is likely to be an irritant to the skin, eyes, and respiratory system.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a highly lipophilic molecule with predicted poor aqueous solubility and good to excellent solubility in a range of common organic solvents. This guide provides a robust framework for understanding and predicting its solubility based on its chemical structure and the properties of analogous compounds. The detailed experimental protocol empowers researchers to generate precise and reliable solubility data in their own laboratories, facilitating the effective application of this versatile compound in research and development.

References

The Strategic Utility of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene in Modern Drug Discovery and Advanced Material Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Fluorinated Building Block

In the landscape of modern medicinal chemistry and material science, strategically functionalized aromatic compounds are indispensable tools for innovation. Among these, 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene has emerged as a pivotal building block, offering a unique combination of reactive sites and desirable physicochemical properties. Its structure, featuring a trifluoromethyl group, a fluorine atom, and a reactive iodine atom on a benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of fluorine-containing moieties is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical characteristics, synthesis, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions that are central to pharmaceutical and material science research.

Section 1: Nomenclature and Identification

Precise identification of chemical entities is fundamental for scientific communication and reproducibility. This compound is systematically named according to IUPAC conventions. However, a number of synonyms are also in use across commercial and academic databases.

IUPAC Name and Synonyms

The definitive IUPAC name for this compound is This compound . A common and accepted synonym is 4-Fluoro-3-iodobenzotrifluoride . Researchers may also encounter variations in numbering and nomenclature depending on the context and database.

Chemical Identifiers

To ensure unambiguous identification, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 110192-48-8[1][2] |

| Molecular Formula | C₇H₃F₄I[2] |

| Molecular Weight | 290.00 g/mol [1][2] |

| InChI Key | MYEWQVPSCXXERV-UHFFFAOYSA-N[1] |

Section 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of this compound dictate its handling, reactivity, and analytical characterization. While a complete, experimentally verified dataset is not extensively published, the following table summarizes key properties, some of which are predicted or inferred from closely related compounds.

| Property | Value/Description |

| Appearance | Not explicitly stated in searches |

| Boiling Point | Not explicitly stated in searches |

| Melting Point | Not explicitly stated in searches |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C[2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0 - 8.0 ppm), exhibiting coupling to both the adjacent protons and the fluorine atom.

-

¹³C NMR: The carbon NMR will display distinct signals for each of the aromatic carbons, with characteristic splitting patterns due to carbon-fluorine coupling (JC-F).

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a key identifier and is anticipated to show two distinct signals: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethyl group.[1]

Section 3: Synthesis and Manufacturing

The synthesis of this compound is a critical aspect of its availability for research and development. A plausible and efficient synthetic route involves the direct iodination of a readily available precursor.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

A logical and commonly employed strategy for the synthesis of this compound is the direct iodination of 4-fluorobenzotrifluoride. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Figure 1: Proposed synthesis of this compound.

In this pathway, the starting material, 4-fluorobenzotrifluoride, possesses two deactivating groups. The fluorine atom is an ortho, para-director, while the strongly electron-withdrawing trifluoromethyl group is a meta-director. The directing effects of both substituents favor iodination at the position ortho to the fluorine atom and meta to the trifluoromethyl group, leading to the desired product.[1]

General Experimental Protocol for Direct Iodination

While a specific, detailed protocol for this exact transformation was not found in the provided search results, a general procedure for the iodination of an activated or deactivated aromatic ring can be outlined as follows. This protocol is illustrative and would require optimization for this specific substrate.

-

Reaction Setup: To a solution of 4-fluorobenzotrifluoride in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add the iodinating reagent. A common and effective iodinating system is a mixture of iodine (I₂), periodic acid (HIO₃) or another oxidizing agent, and sulfuric acid as a catalyst.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, ranging from room temperature to elevated temperatures, to facilitate the reaction. Reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, typically by pouring it into an aqueous solution of a reducing agent like sodium bisulfite to remove excess iodine. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel or by distillation.

Section 4: Applications in Organic Synthesis

The true value of this compound lies in its utility as a versatile building block, primarily due to the presence of the iodine atom, which serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl or vinyl groups.

General Protocol:

-

Reagents: this compound (1 equivalent), an arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: A suitable solvent system, such as a mixture of toluene and water, or dioxane.

-

Procedure: The reagents are combined in the solvent, and the mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed. The product is then isolated and purified.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable aryl-alkyne structures.

General Protocol:

-

Reagents: this compound (1 equivalent), a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., a tertiary amine like triethylamine or diisopropylethylamine).

-

Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Procedure: The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. Following the reaction, standard work-up and purification procedures are employed.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of a diverse range of substituted anilines.

General Protocol:

-

Reagents: this compound (1 equivalent), a primary or secondary amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.

-

Procedure: The reaction must be conducted under strictly anhydrous and inert conditions. The components are combined and heated until the reaction is complete.

Section 5: Significance in Drug Discovery and Material Science

In material science, the incorporation of fluorinated moieties can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties. This makes this compound a valuable precursor for the synthesis of fluorinated polymers, liquid crystals, and organic electronics.[6]

Conclusion

This compound is a strategically important and versatile building block for organic synthesis. Its trifunctionalized aromatic core provides a robust platform for the construction of complex molecules through well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The insights and protocols provided in this guide are intended to support researchers and developers in leveraging the unique properties of this compound to advance the frontiers of drug discovery and material science.

References

- 1. benchchem.com [benchchem.com]

- 2. 110192-48-8|this compound|BLD Pharm [bldpharm.com]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Reactivity of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene

An In-Depth Technical Guide to the

Introduction: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene (CAS No. 110192-48-8) emerges as a uniquely versatile intermediate, engineered with a specific arrangement of substituents that offer orthogonal reactivity.[1][2] This guide provides an in-depth analysis of its chemical behavior, grounded in mechanistic principles and practical applications.

The molecule's utility is derived from the distinct electronic and steric properties of its three key substituents on the benzene ring:

-

The Iodine Atom (-I): As the most polarizable and weakest C-X bond among the halogens, the C-I bond is the primary reactive site for a host of transformations, most notably metal-catalyzed cross-coupling reactions.[1] Its role as an excellent leaving group is fundamental to its synthetic value.

-

The Fluorine Atom (-F): The most electronegative element, fluorine imparts a strong inductive electron-withdrawing effect, influencing the electron density of the aromatic ring. In drug development, the C-F bond is prized for enhancing metabolic stability, modulating pKa, and improving bioavailability.[1][3]

-

The Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group dramatically influences the molecule's electronic profile. It activates the aromatic ring toward nucleophilic attack and is a critical moiety in medicinal chemistry for improving lipophilicity and binding affinity.[1][4][5]

The specific 1,2,4-substitution pattern places the fluorine and iodine atoms in positions activated by the potent trifluoromethyl group, setting the stage for a rich and controllable reactivity profile that is invaluable for the synthesis of complex molecular architectures.[1][6]

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a reagent begins with its fundamental properties. While exhaustive experimental data for this specific molecule is not broadly published, key properties can be defined, and spectroscopic characteristics can be accurately predicted based on established principles and data from analogous structures.[1][7]

| Property | Value | Source |

| CAS Number | 110192-48-8 | [1][2] |

| Molecular Formula | C₇H₃F₄I | [8] |

| Molecular Weight | 290.00 g/mol | [1][8] |

| InChIKey | MYEWQVPSCXXERV-UHFFFAOYSA-N | [1] |

| Predicted ¹H NMR | δ 7.0 - 8.0 ppm | [1] |

| Predicted ¹³C NMR | δ 110 - 140 ppm (J(C,F) ≈ 250 Hz, J(C,F) ≈ 30 Hz) | [1] |

Strategic Synthesis

The regioselective synthesis of this compound is a challenge that leverages the directing effects of the substituents. The most logical and efficient pathway involves the direct iodination of a readily available precursor.

Workflow: Synthesis via Electrophilic Iodination

Caption: Regioselective synthesis of the target compound.

This approach is highly effective because the directing effects of the existing groups are convergent. The fluorine atom at C1 is an ortho, para-director, and the strongly deactivating trifluoromethyl group at C4 is a meta-director. Both effects guide the incoming electrophile (iodine) to the C2 (and C6) position, making the reaction highly regioselective.[1]

Core Reactivity: A Tale of Three Sites

The reactivity of this compound is dominated by the interplay between the C-I bond, the C-F bond, and the activated aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the primary locus of reactivity for cross-coupling. The C-I bond is significantly weaker than the C-F and C-H bonds of the ring, allowing for selective oxidative addition to a low-valent metal catalyst, typically palladium(0). This selectivity is the cornerstone of its use as a building block.[1]

Caption: Major cross-coupling reactions at the C-I bond.

Causality Insight: The success of these reactions hinges on the ability of Pd(0) catalysts to selectively insert into the C-I bond. This oxidative addition step is much more facile for C-I than for C-Br, C-Cl, or C-F bonds under typical conditions. This allows for the precise construction of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern organic synthesis.[1][9]

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki Coupling | Organoboron Reagent | C-C | Palladium |

| Heck Coupling | Alkene | C-C | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium |

| Ullmann Condensation | Alcohol/Amine | C-O/C-N | Copper |

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing trifluoromethyl group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Both the fluorine and iodine atoms are located at activated positions (ortho and para to the -CF₃ group), creating a competitive scenario for displacement.[1]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Caption: Competing pathways in SNAr reactions.

Mechanistic Discussion:

-

Leaving Group Ability: In general, the leaving group aptitude for halogens follows the trend I > Br > Cl > F, which is related to the C-X bond strength.[1] Based on this factor alone, displacement of iodide would be favored.

-

Rate-Determining Step: However, the rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex.[10] The extreme electronegativity of fluorine makes the carbon atom to which it is attached (C1) highly electrophilic, potentially accelerating the attack at this position.

-

Polarizability: In some cases, the high polarizability of the iodine atom can provide additional stabilization to the transition state, making it a viable leaving group despite the C-I bond's lower polarity.[1][11]

This duality means that the reaction outcome is highly dependent on the specific nucleophile and reaction conditions. Hard nucleophiles may favor displacement of fluorine, while softer nucleophiles under different conditions might displace iodine. This complex reactivity profile offers a sophisticated tool for synthetic chemists to control regiochemical outcomes.

Halogen-Metal Exchange

The C-I bond can readily undergo halogen-metal exchange, typically with organolithium or Grignard reagents at low temperatures. This reaction converts the aryl iodide into a potent aryl anion nucleophile, which can then be trapped with various electrophiles. This provides a complementary strategy to cross-coupling for forming new bonds.

Experimental Protocols

The following protocols are provided as self-validating systems, representing common and reliable transformations for this substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-fluoro-5-(trifluoromethyl)-1,1'-biphenyl.

Methodology:

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv., e.g., 290 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., 146 mg, 1.2 mmol), and potassium carbonate (3.0 equiv., 414 mg, 3.0 mmol).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv., 22 mg, 0.03 mmol).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 2-iodo-1-methoxy-4-(trifluoromethyl)benzene via displacement of fluorine.

Methodology:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 equiv., 34.5 mg, 1.5 mmol) to anhydrous methanol (5 mL) at 0 °C. Stir until all sodium has dissolved.

-

Substrate Addition: To this solution, add this compound (1.0 equiv., 290 mg, 1.0 mmol).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 6-18 hours. Monitor the reaction for the disappearance of starting material by GC-MS.

-

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x 15 mL).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude material can be purified by flash chromatography (silica gel, eluting with hexanes) to afford the desired product.

Applications in Drug Discovery and Materials Science

The unique reactivity of this compound makes it a high-value precursor in several advanced fields.

-

Pharmaceuticals: It serves as a scaffold for introducing the fluorinated phenyl moiety into complex drug candidates. The -CF₃ group can enhance metabolic stability and receptor binding, while the fluorine atom can fine-tune electronic properties and block metabolic pathways.[1][4][5] Its ability to undergo selective C-C and C-N bond formation is critical for building the core structures of many modern therapeutics.[9][12]

-

Advanced Materials: In materials science, this compound is a building block for fluorinated polymers, liquid crystals, and organic semiconductors.[1] The strong electron-withdrawing nature of the substituents allows for precise tuning of the electronic and optical properties of conjugated systems, which is crucial for applications in devices like OLEDs and OPVs.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its orchestrated arrangement of reactive sites—a highly active C-I bond for cross-coupling and an activated ring system for SNAr—provides chemists with a versatile and powerful tool. As research continues to push the boundaries of molecular complexity, the demand for such sophisticated, multi-functional building blocks will only grow. Future research will likely focus on developing even more selective catalytic systems to exploit its reactivity and on applying it to the synthesis of next-generation pharmaceuticals and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 110192-48-8 [sigmaaldrich.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzene, 1-iodo-4-(trifluoromethyl)- | C7H4F3I | CID 67993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. nbinno.com [nbinno.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene, a key fluorinated building block in modern organic synthesis. The document details a plausible and robust synthetic protocol for its preparation, outlines its key physicochemical properties, and explores its significant applications, particularly in the realms of drug discovery and materials science. By offering a detailed experimental workflow, causality-driven explanations, and highlighting its utility in advanced chemical transformations, this guide serves as a critical resource for researchers leveraging the unique properties of fluorinated aromatic compounds.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl group, into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[4] The trifluoromethyl group, in particular, is a powerful electron-withdrawing group that can significantly alter the electronic nature of an aromatic ring and serve as a bioisostere for other functional groups.[2][5]

This compound (CAS No. 110192-48-8) is a trifunctional aromatic compound that strategically combines these valuable features. The presence of an iodine atom provides a versatile handle for a wide range of cross-coupling reactions, enabling the facile construction of complex molecular architectures. The fluorine and trifluoromethyl substituents, in turn, impart the desirable physicochemical properties associated with organofluorine compounds. This unique combination makes this compound a highly sought-after intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of this compound: An Experimental Protocol

While the discovery of this compound is not attributed to a single seminal publication, its synthesis is logically derived from established methodologies in aromatic chemistry. A highly plausible and efficient route involves the direct electrophilic iodination of the commercially available starting material, 4-fluorobenzotrifluoride.

Retrosynthetic Analysis and Strategy